4-Iodo-3-methylpyridine

Description

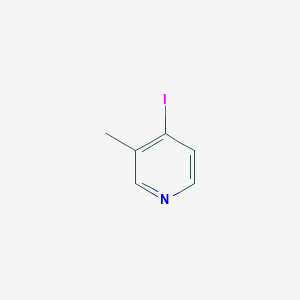

4-Iodo-3-methylpyridine (CAS: 22282-64-0) is a halogenated pyridine derivative with the molecular formula C₆H₆IN and a molecular weight of 235.03 g/mol. Its structure features an iodine atom at the 4-position and a methyl group at the 3-position of the pyridine ring. The compound’s SMILES notation is CC1=C(C=CN=C1)I, and its InChIKey is NSTUUHPBPDFGMR-UHFFFAOYSA-N .

Propriétés

IUPAC Name |

4-iodo-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTUUHPBPDFGMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607040 | |

| Record name | 4-Iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-64-0 | |

| Record name | 4-Iodo-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylpyridine can be achieved through several methods. One common approach involves the iodination of 3-methylpyridine. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing catalysts and optimizing reaction parameters can further improve the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Iodo-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like n-butyllithium or Grignard reagents (e.g., phenylmagnesium bromide) are commonly used.

Cross-Coupling: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and boronic acids are typical reagents.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as 4-phenyl-3-methylpyridine when using phenylmagnesium bromide.

Coupling Reactions: Products include various substituted pyridines, depending on the boronic acid used.

Applications De Recherche Scientifique

Chemistry: 4-Iodo-3-methylpyridine is used as a building block in organic synthesis. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing complex molecules .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds can serve as intermediates in the synthesis of pharmaceuticals targeting specific biological pathways .

Industry: The compound is also used in the development of agrochemicals and materials science. Its reactivity allows for the creation of novel compounds with desired properties for industrial applications .

Mécanisme D'action

The mechanism of action of 4-Iodo-3-methylpyridine and its derivatives depends on the specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. For example, derivatives designed as enzyme inhibitors can bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares 4-Iodo-3-methylpyridine with structurally related pyridine derivatives:

Key Observations :

- Substituent Position : The position of iodine and methyl groups significantly impacts electronic and steric effects. For example, in 3-Iodo-4-methoxypyridine, the methoxy group at position 4 donates electrons, contrasting with the electron-withdrawing iodine in this compound.

- Molecular Weight : Derivatives with bulkier substituents (e.g., isopropoxy in 4-Iodo-2-isopropoxy-3-methylpyridine) exhibit higher molecular weights, influencing solubility and boiling points.

Cross-Coupling Reactions

- This compound: The iodine atom serves as a strong leaving group, making it suitable for Suzuki-Miyaura or Ullmann couplings.

- 2-Chloro-4-iodo-3-methylpyridine : The presence of chlorine (a weaker leaving group than iodine) may reduce reactivity in coupling reactions, but it offers regioselectivity for sequential substitutions .

Comparative Analysis of Substituent Effects

| Compound | Electron Effects | Steric Effects | Potential Applications |

|---|---|---|---|

| This compound | I (electron-withdrawing), CH₃ (electron-donating) | Moderate steric hindrance at position 3 | Cross-coupling intermediates |

| 3-Iodo-4-methoxypyridine | OCH₃ (electron-donating), I (electron-withdrawing) | Low steric hindrance | Directed electrophilic substitution |

| 4-Iodo-2-isopropoxy-3-methylpyridine | OCH(CH₃)₂ (electron-donating) | High steric bulk at position 2 | Specialty chemicals or ligands |

Activité Biologique

4-Iodo-3-methylpyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C₆H₆IN, is structurally characterized by an iodine atom at the 4-position and a methyl group at the 3-position of the pyridine ring. The unique substitution pattern may enhance its interaction with biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : C₆H₆IN

- Molecular Weight : 205.06 g/mol

- CAS Number : 20433663

- Melting Point : Approximately 101-106 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial agent, enzyme inhibitor, and free radical scavenger.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria. In comparative studies, the compound demonstrated zones of inhibition similar to standard antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard |

|---|---|---|

| Klebsiella pneumoniae | 16 mm | Comparable to cefixime |

| Streptococcus | 18 mm | Comparable to azithromycin |

These findings suggest that this compound could be a candidate for developing new antibacterial agents, particularly in combating resistant strains.

Enzyme Inhibition Studies

Inhibition studies have shown that this compound can effectively inhibit specific enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC₅₀ values for these enzymes were found to be close to those of established inhibitors like galantamine.

| Enzyme | IC₅₀ (µg/mL) | Comparison with Standard |

|---|---|---|

| Acetylcholinesterase | 0.95 | Close to galantamine |

| Butyrylcholinesterase | 0.87 | Close to galantamine |

These results indicate potential applications in treating neurological disorders where cholinesterase inhibition is beneficial.

Free Radical Scavenging Activity

The compound has also been evaluated for its ability to scavenge free radicals. The results indicated moderate scavenging activity compared to standard antioxidants like ascorbic acid.

| Assay Type | IC₅₀ (µg/mL) | Comparison with Standard |

|---|---|---|

| DPPH | 150.88 | Lower than ascorbic acid |

| ABTS | 199.10 | Lower than ascorbic acid |

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that derivatives of pyridine, including this compound, showed promising antimicrobial activity against various pathogens, suggesting its utility in pharmaceutical formulations.

- Neuroprotective Effects : In vitro studies on neuronal cell lines indicated that the compound might offer neuroprotective effects through cholinesterase inhibition, which could be beneficial in Alzheimer's disease treatment strategies.

- Synthesis and Derivatives : Research into synthetic pathways for producing this compound has revealed methods that enhance yield and purity, allowing for further exploration of its biological activities and potential derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.